molecular formula C6H3BrClN3 B2520547 7-Bromo-3-chloropyrazolo[1,5-a]pyrimidine CAS No. 2092491-46-6

7-Bromo-3-chloropyrazolo[1,5-a]pyrimidine

Cat. No.: B2520547
CAS No.: 2092491-46-6
M. Wt: 232.47
InChI Key: RQCSSGPAYQGQCS-UHFFFAOYSA-N
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Description

7-Bromo-3-chloropyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula C6H3BrClN3. It is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse applications in various fields such as chemistry, biology, and materials science .

Mechanism of Action

Target of Action

It’s worth noting that pyrazolo[1,5-a]pyrimidines have been associated with the inhibition of protein kinase ck2 , which plays a crucial role in cellular growth, proliferation, and survival.

Pharmacokinetics

It is noted that the compound has high gastrointestinal absorption and is bbb permeant . These properties suggest that the compound could have good bioavailability.

Action Environment

It is noted that the compound should be stored in a refrigerator , suggesting that temperature could potentially influence its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-chloropyrazolo[1,5-a]pyrimidine typically involves the bromination and chlorination of pyrazolo[1,5-a]pyrimidine. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperature and inert atmosphere to ensure the desired substitution on the pyrazolo[1,5-a]pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-chloropyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

7-Bromo-3-chloropyrazolo[1,5-a]pyrimidine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine
  • 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile

Uniqueness

7-Bromo-3-chloropyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which can influence its reactivity and applications.

Properties

IUPAC Name

7-bromo-3-chloropyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-5-1-2-9-6-4(8)3-10-11(5)6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCSSGPAYQGQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=C(C=N2)Cl)N=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2092491-46-6
Record name 7-bromo-3-chloropyrazolo[1,5-a]pyrimidine
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